Cas no 958804-40-5 (3,4-Dichloro-2-nitro-benzenamine)
3,4-Dichloro-2-nitro-benzenamine Chemical and Physical Properties
Names and Identifiers
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- 3,4-二氯-2-硝基苯胺
- 3,4-dichloro-2-nitroaniline
- Aniline, 3,4-dichloro-2-nitro-
- 3,4-Dichloro-2-nitro-benzenamine
- A909427
- MFCD07787518
- SCHEMBL9703411
- DTXSID10157579
- AKOS027439195
- 132429-81-3
- 958804-40-5
- SB77349
- AS-11022
-
- MDL: MFCD07787518
- Inchi: 1S/C6H4Cl2N2O2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H,9H2
- InChI Key: GTCVNPULEBIHMP-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1[N+](=O)[O-])N)Cl
Computed Properties
- Exact Mass: 205.9649828Da
- Monoisotopic Mass: 205.9649828Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 71.8
3,4-Dichloro-2-nitro-benzenamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D438843-100mg |
3,4-Dichloro-2-nitroaniline |
958804-40-5 | 100mg |
$190.00 | 2023-05-18 | ||
| TRC | D438843-500mg |
3,4-Dichloro-2-nitroaniline |
958804-40-5 | 500mg |
$ 800.00 | 2023-09-07 | ||
| TRC | D438843-1g |
3,4-Dichloro-2-nitroaniline |
958804-40-5 | 1g |
$ 1240.00 | 2022-06-05 | ||
| TRC | D435260-1g |
3,4-Dichloro-2-nitro-benzenamine |
958804-40-5 | 1g |
$ 275.00 | 2022-01-09 | ||
| TRC | D435260-5g |
3,4-Dichloro-2-nitro-benzenamine |
958804-40-5 | 5g |
$ 1190.00 | 2022-01-09 | ||
| TRC | D435260-10g |
3,4-Dichloro-2-nitro-benzenamine |
958804-40-5 | 10g |
$ 2055.00 | 2022-01-09 | ||
| TRC | D435260-25g |
3,4-Dichloro-2-nitro-benzenamine |
958804-40-5 | 25g |
$ 3465.00 | 2022-01-09 | ||
| abcr | AB336971-250 mg |
3,4-Dichloro-2-nitroaniline, 95%; . |
958804-40-5 | 95% | 250mg |
€348.00 | 2023-04-26 | |
| abcr | AB336971-1 g |
3,4-Dichloro-2-nitroaniline, 95%; . |
958804-40-5 | 95% | 1g |
€684.60 | 2023-04-26 | |
| TRC | D438843-1000mg |
3,4-Dichloro-2-nitroaniline |
958804-40-5 | 1g |
$1499.00 | 2023-05-18 |
3,4-Dichloro-2-nitro-benzenamine Suppliers
3,4-Dichloro-2-nitro-benzenamine Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 3,4-Dichloro-2-nitro-benzenamine
Introduction to 3,4-Dichloro-2-nitro-benzenamine (CAS No. 958804-40-5)
3,4-Dichloro-2-nitro-benzenamine, identified by its Chemical Abstracts Service (CAS) number 958804-40-5, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, characterized by its nitro and chloro substituents on a benzene ring with an amine group at the second position, has garnered attention due to its versatile reactivity and potential applications in the development of novel chemical entities.
The structural motif of 3,4-Dichloro-2-nitro-benzenamine makes it a valuable building block for further functionalization. The presence of both electron-withdrawing nitro and electron-donating amine groups creates a unique electronic environment that influences its chemical behavior. This balance allows for selective reactions at various positions on the aromatic ring, making it a preferred candidate for synthetic chemists aiming to construct complex molecular architectures.
In recent years, the pharmaceutical industry has shown increasing interest in derivatives of nitroaromatic compounds due to their broad spectrum of biological activities. 3,4-Dichloro-2-nitro-benzenamine has been explored as a precursor in the synthesis of pharmacologically active molecules. Its nitro group can be reduced to an amine or converted into other functional groups, such as hydroxyl or carboxyl, depending on the desired outcome. This flexibility is particularly useful in drug discovery efforts where structural modifications can fine-tune biological activity.
One of the most compelling aspects of 3,4-Dichloro-2-nitro-benzenamine is its role in the development of novel antimicrobial agents. The nitro group is known to exhibit bioactivity against certain bacterial strains, and combining it with chloro and amine substituents can enhance this effect. Current research is focused on identifying new derivatives of this compound that exhibit improved efficacy against resistant bacterial pathogens while maintaining low toxicity profiles.
The synthesis of 3,4-Dichloro-2-nitro-benzenamine typically involves multi-step organic reactions starting from commercially available aromatic precursors. The process often begins with nitration followed by chlorination and subsequent amination. Advances in catalytic methods have enabled more efficient and environmentally friendly routes to this compound, reducing waste and improving yields. These innovations are crucial for large-scale production and ensure that the compound remains accessible for research purposes.
The electronic properties of 3,4-Dichloro-2-nitro-benzenamine also make it relevant in materials science applications. The nitro group contributes to strong absorption in the visible spectrum, making it a candidate for use in dyes or light-harvesting materials. Additionally, its ability to participate in π-stacking interactions with other aromatic compounds suggests potential applications in molecular recognition systems or as a component in supramolecular chemistry.
In academic research, 3,4-Dichloro-2-nitro-benzenamine has been employed as a model substrate for studying reaction mechanisms involving electrophilic aromatic substitution and metal-catalyzed transformations. Its well-defined structure allows researchers to probe the effects of different reaction conditions on regioselectivity and yield. Such studies contribute to a deeper understanding of organic chemistry principles and inform the development of more efficient synthetic strategies.
The safety profile of 3,4-Dichloro-2-nitro-benzenamine is another critical consideration in its application. While not classified as hazardous under normal conditions, proper handling procedures must be followed to minimize exposure risks. Personal protective equipment (PPE) such as gloves and safety goggles is recommended during handling, and work should be conducted in well-ventilated areas or under fume hoods to prevent inhalation exposure.
Future directions in the study of 3,4-Dichloro-2-nitro-benzenamine include exploring its potential as an intermediate in agrochemical synthesis. The structural features present in this compound make it a promising candidate for developing novel pesticides with enhanced environmental compatibility. By replacing traditional halogenated aromatic compounds with more sustainable alternatives, researchers aim to reduce the ecological impact of agricultural practices without compromising efficacy.
Collaborative efforts between academia and industry are essential for maximizing the utility of 3,4-Dichloro-2-nitro-benzenamine. Such partnerships can accelerate the translation of laboratory findings into commercial products while ensuring that safety and regulatory requirements are met. As our understanding of molecular interactions grows, new applications for this compound are likely to emerge, further solidifying its importance in modern chemistry.
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